molecular formula C6H10 B086901 Cyclohexene CAS No. 110-83-8

Cyclohexene

Cat. No.: B086901
CAS No.: 110-83-8
M. Wt: 82.14 g/mol
InChI Key: HGCIXCUEYOPUTN-UHFFFAOYSA-N
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Description

Cyclohexene is an organic compound classified as a cycloalkene. It is a colorless liquid with a sharp odor and the chemical formula (C_6H_{10}). This compound is commonly used as an intermediate in the synthesis of various industrial chemicals, including nylon .

Mechanism of Action

Target of Action

Cyclohexene is a cyclic alkene that primarily targets chemical reactions involving addition and oxidation. It is often used as a reagent in organic synthesis .

Mode of Action

This compound interacts with its targets through various chemical reactions. One of the key reactions is the dehydration of cyclohexanol to form this compound in the presence of a strong acid, such as phosphoric acid . The first step in this mechanism is the protonation of the alcohol group by the acid, followed by the loss of water to form a carbocation, and finally, the removal of a beta hydrogen by base (water) to form the alkene .

This compound can also react with bromine in a process known as electrophilic addition . In this reaction, the bromine molecule is polarized by the approaching π bond in the this compound, leading to the formation of 1,2-dibromocyclohexane .

Biochemical Pathways

This compound is involved in several biochemical pathways. For instance, it can be converted to 1,2-cyclohexanediol via hydrolysis of this compound oxide catalyzed by water . Additionally, this compound can be oxidized to adipic acid with H2O2 catalyzed by H2WO4 in Brønsted acidic ionic liquids .

Pharmacokinetics

Its molecular weight of 821436 suggests that it could be absorbed and distributed in the body

Result of Action

The result of this compound’s action depends on the specific reaction it is involved in. For example, in the dehydration of cyclohexanol, this compound is the product . In the reaction with bromine, 1,2-dibromocyclohexane is formed . When this compound is hydrolyzed, 1,2-cyclohexanediol is produced .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and pressure can affect the rate and outcome of the reactions . In the presence of a strong acid, this compound can undergo dehydration to form an alkene . In an environment with bromine, it can undergo electrophilic addition . The presence of water can catalyze the hydrolysis of this compound oxide to form 1,2-cyclohexanediol .

Chemical Reactions Analysis

Types of Reactions: Cyclohexene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Cyclohexene can be compared with other similar compounds, such as cyclohexane and cyclopentene:

    Cyclohexane: Unlike this compound, cyclohexane is a saturated compound with no double bonds, making it less reactive.

    Cyclopentene: Cyclopentene is another cycloalkene with a five-membered ring.

This compound’s unique reactivity due to its double bond makes it a valuable compound in various chemical syntheses and industrial applications.

Properties

IUPAC Name

cyclohexene
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InChI

InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2
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InChI Key

HGCIXCUEYOPUTN-UHFFFAOYSA-N
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Canonical SMILES

C1CCC=CC1
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Molecular Formula

C6H10
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Related CAS

25012-94-6
Record name Cyclohexene, homopolymer
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DSSTOX Substance ID

DTXSID9038717
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Molecular Weight

82.14 g/mol
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Physical Description

Cyclohexene appears as a colorless liquid. Insoluble in water and less dense than water. Flash point 20 °F. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals., Colorless liquid with a sweet odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet odor.
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Boiling Point

181 °F at 760 mmHg (NIOSH, 2023), 83 °C at 760 mm Hg, 83 °C, 181 °F
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Flash Point

11 °F (NIOSH, 2023), 11 °F, <20 °F (<-7 °C) (Closed cup), 11 °F CC, -6 °C c.c.
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Solubility

Insoluble (NIOSH, 2023), MISCIBLE IN BENZENE, CARBON TETRACHLORIDE, PETROLEUM ETHER, Miscible with ethanol, ether, acetone, and benzene, In water, 213 mg/L at 25 °C, Solubility in water: none, Insoluble
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Density

0.81 (NIOSH, 2023) - Less dense than water; will float, 0.8110 at 20 °C/4 °C, Relative density (water = 1): 0.81, 0.81
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Vapor Density

2.8 (Air = 1), Relative vapor density (air = 1): 2.8
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Vapor Pressure

67 mmHg (NIOSH, 2023), 89.0 [mmHg], Vapor pressure, kPa at 20 °C: 8.9, 67 mmHg
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Color/Form

Colorless liquid

CAS No.

110-83-8
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Record name CYCLOHEXENE
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Record name CYCLOHEXENE
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Record name Cyclohexene
Source The National Institute for Occupational Safety and Health (NIOSH)
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Melting Point

-154 °F (NIOSH, 2023), -103.5 °C, -104 °C, -154 °F
Record name CYCLOHEXENE
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Record name CYCLOHEXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1624
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOHEXENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1054
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOHEXENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/118
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclohexene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0167.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

In this example, the reaction time was set to 0.5, 1 and 2 hours, respectively. The experimental results were described as follows. When the reaction time was 0.5 hour, the selectivity of crude phenol was 100%, wherein phenol was 60% and the rest was o-cresol and m-cresol. When the reaction time was 1 hour, the selectivity of crude phenol was about 85%, and the rest was cyclohexanone. When the reaction time was 2 hours, the selectivity of crude phenol was about 82%. In this product, cyclohexene was also obtained in addition to cyclohexanone. Therefore, the o-methoxyphenol was first formed into phenol and other phenolic compounds via a hydrocracking reaction. As the reaction time was increased, the cyclohexanone was formed by the continuous hydrogenation reaction and de-olefin. Next, the cyclohexene was further formed by hydrodeoxygenation. Thus, to this example, when the reaction time was set to 0.5 hour, the phenolic compounds with high yield were immediately obtained. However, as the reaction time was prolonged, other hydrogenated by-products were generated instead.
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Synthesis routes and methods II

Procedure details

In this example, the reaction temperature was set to 240° C., 280° C. and 320° C., respectively. The experimental results were described as follows. When the reaction temperature was 240° C., the selectivity of crude phenol was 100%. However, the increased reaction temperature caused hydrogenation of crude phenol to form cyclohexanone, cyclohexene and even cyclohexane. Thus, in order to produce crude phenol with a high yield, the reaction temperature was set to 240° C. An increase in the reaction temperature caused a low yield of crude phenol.
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Synthesis routes and methods III

Procedure details

The preparation of adipic acid is also carried out commercially by the selective hydrogenation of benzene to form cyclohexene, separation of the cyclohexene from the unconverted benzene and the over-hydrogenated cyclohexane by extractive distillation, then hydration of cyclohexene to form cyclohexanol, and the nitric acid oxidation of the cyclohexanol to adipic acid. See for example Kagaku Kogaku (Chemical Technology), vol. 55, No. 5, pp 382-385 (1991); "Technology for Manufacturing Cyclohexanol using Cyclohexene Technique" by Shikazo Senoo and Koji Nakagawa.
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Synthesis routes and methods IV

Procedure details

In step b), the cyclohexyl hydroperoxide-containing mixture from step a) and a cyclohexene oxide-containing epoxidation mixture which is produced in step c) and essentially comprises cyclohexanol, cyclohexanone, cyclohexene oxide, cyclohexene, cyclohexane and catalyst are jointly separated by distillation. The mixtures from step a) and step c) to be distilled are advantageously mixed before introduction into the column. On distillation, the following fractions are separated:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexene
Reactant of Route 2
Cyclohexene
Reactant of Route 3
Cyclohexene
Reactant of Route 4
Cyclohexene
Reactant of Route 5
Cyclohexene
Reactant of Route 6
Cyclohexene
Customer
Q & A

Q1: What is the molecular formula and weight of cyclohexene?

A1: this compound has the molecular formula C6H10 and a molecular weight of 82.14 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound exhibits characteristic peaks in various spectroscopic analyses:* NMR: 1H and 13C NMR spectra are particularly useful in determining the cis/trans configuration of substituted cyclohexenes. For example, 13C NMR helps analyze the composition of cis- and trans-3,6-bis(trimethylsilyl)this compound mixtures. []* Raman: Femtosecond Raman-induced Kerr effect spectroscopy reveals insights into this compound's intermolecular dynamics, showing a triangular line shape in its low-frequency spectra due to its non-planar structure. []

Q3: What is the significance of this compound in catalytic reactions?

A3: this compound is a versatile substrate and intermediate in numerous catalytic reactions:* Hydrogenation: It serves as a key intermediate in the selective hydrogenation of benzene to this compound, a crucial process for producing nylon 6,6. [, , , ]* Oxidation: this compound undergoes allylic oxidation to yield products like cyclohexenone and cyclohexenol, essential intermediates in fine chemical synthesis. [, , , , , , , ]

Q4: How does the choice of catalyst influence this compound reactions?

A4: Different catalysts exhibit varying activities and selectivities in reactions involving this compound:* Ru-based catalysts: Ru-Zn/ZrO2 catalysts demonstrate improved selectivity towards this compound during benzene hydrogenation by hindering this compound adsorption. []* Polymer-supported catalysts: Polymer-anchored oxovanadium(IV) complexes effectively catalyze this compound oxidation, showing good recyclability with minimal activity loss. []* Iron complexes: Iron(III) complexes with tetraamido macrocyclic ligands efficiently catalyze this compound oxidation by dioxygen, predominantly producing cyclohexenone. []

Q5: What factors can impact the selectivity of this compound oxidation?

A5: Several factors influence the product distribution in this compound oxidation:* Catalyst structure: Manganese(III) porphyrin complexes with electron-donating substituents favor heterolytic pathways, leading to different product ratios compared to those with electron-withdrawing substituents. []* Solvent effects: The choice of solvent can significantly impact the reaction mechanism. For instance, protic solvents favor Mn(V)=O as the active oxidant in reactions catalyzed by manganese(III) porphyrin complexes, while aprotic solvents promote different intermediates. [] * Substrate concentration: Increasing the concentration of easily oxidized substrates, like this compound, can shift the reaction towards heterolysis over homolysis. []

Q6: How is computational chemistry used to study this compound reactions?

A6: Computational methods provide valuable insights into the mechanisms of this compound reactions:* DFT calculations: Density functional theory helps elucidate the reaction pathways and intermediates involved in this compound hydrogenation on ruthenium catalysts, allowing for the prediction of activation barriers. []* Molecular modeling: This technique, combined with NMR studies, reveals the preferred conformations of substituted cyclohexenes and clarifies the stereochemical aspects of their reactions. []

Q7: How do structural modifications of this compound affect its reactivity?

A7: Substituents on the this compound ring significantly impact its reactivity:* Electron-donating groups: These groups enhance the reactivity of the double bond, making it more susceptible to electrophilic attack, as seen in the trifluoroacetolysis of silyl-substituted cyclohexenes. []* Steric effects: Bulky substituents can influence the stereochemical outcome of reactions. For example, the presence of trimethylsilyl groups in bis(trimethylsilyl)cyclohexenes dictates the preferred mode of attack during electrophilic addition reactions. []

Q8: What are the toxicological concerns associated with this compound?

A9: this compound exhibits toxicity and requires careful handling:* Ovarian toxicity: 4-Vinylthis compound (VCH) is a known ovarian toxicant in mice, primarily due to its metabolism into diepoxides, highlighting the importance of considering metabolic pathways when assessing toxicity. []* General toxicity: this compound can cause irritation to the skin, eyes, and respiratory tract. Proper safety measures and personal protective equipment are essential when handling this compound.

Q9: How can the environmental impact of this compound be minimized?

A10: Several strategies can mitigate the negative environmental impact of this compound:* Recycling: Implementing efficient recycling processes for this compound and its derivatives reduces waste and promotes resource conservation. * Waste management: Proper disposal of this compound-containing waste is crucial to prevent soil and water contamination.* Green chemistry: Developing alternative synthetic routes to this compound and its derivatives, employing environmentally benign catalysts and solvents, can significantly contribute to sustainability. [, ]

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